molecular formula C16H19BrN2O2 B13777520 3-(p-Aminobenzoyloxy)phenyltrimethylammonium bromide CAS No. 64048-57-3

3-(p-Aminobenzoyloxy)phenyltrimethylammonium bromide

Cat. No.: B13777520
CAS No.: 64048-57-3
M. Wt: 351.24 g/mol
InChI Key: ZKNWCLWQEQMFBT-UHFFFAOYSA-N
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Description

3-(p-Aminobenzoyloxy)phenyltrimethylammonium bromide: is a quaternary ammonium compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique molecular structure, which includes an aminobenzoyloxy group attached to a phenyltrimethylammonium bromide core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(p-Aminobenzoyloxy)phenyltrimethylammonium bromide typically involves multiple steps. One common method includes the reaction of p-aminobenzoic acid with phenyltrimethylammonium bromide under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other purification techniques to obtain the desired compound in high purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. Industrial production also incorporates advanced purification methods to meet the stringent requirements of various applications.

Chemical Reactions Analysis

Types of Reactions: 3-(p-Aminobenzoyloxy)phenyltrimethylammonium bromide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

3-(p-Aminobenzoyloxy)phenyltrimethylammonium bromide has a wide range of scientific research applications, including:

Chemistry:

  • Used as a reagent in organic synthesis.
  • Acts as a catalyst in certain chemical reactions.

Biology:

  • Employed in biochemical assays and studies.
  • Used as a probe in molecular biology research.

Medicine:

  • Investigated for its potential therapeutic properties.
  • Utilized in drug delivery systems.

Industry:

  • Applied as an additive in various industrial processes.
  • Used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(p-Aminobenzoyloxy)phenyltrimethylammonium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways involved may vary based on the specific use of the compound.

Comparison with Similar Compounds

    Phenyltrimethylammonium bromide: Shares a similar core structure but lacks the aminobenzoyloxy group.

    p-Aminobenzoic acid: Contains the aminobenzoyloxy group but does not have the quaternary ammonium structure.

Uniqueness: 3-(p-Aminobenzoyloxy)phenyltrimethylammonium bromide is unique due to its combination of the aminobenzoyloxy group and the phenyltrimethylammonium bromide core. This unique structure imparts specific chemical and biological properties that are not found in the individual components or other similar compounds.

Properties

CAS No.

64048-57-3

Molecular Formula

C16H19BrN2O2

Molecular Weight

351.24 g/mol

IUPAC Name

[3-(4-aminobenzoyl)oxyphenyl]-trimethylazanium;bromide

InChI

InChI=1S/C16H18N2O2.BrH/c1-18(2,3)14-5-4-6-15(11-14)20-16(19)12-7-9-13(17)10-8-12;/h4-11H,1-3H3,(H-,17,19);1H

InChI Key

ZKNWCLWQEQMFBT-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)C1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)N.[Br-]

Origin of Product

United States

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